Amiodarone Hydrochloride (CAS 19774-82-4) is an iodine-rich benzofuran derivative and the standard pharmaceutical salt form of the Class III antiarrhythmic agent amiodarone. Characterized by its high lipophilicity and a large volume of distribution (approximately 66 L/kg), the compound acts as a multi-channel blocker, primarily inhibiting potassium channels (such as hERG/IKr) while also affecting sodium and calcium channels[1]. In industrial and laboratory procurement, the hydrochloride salt is prioritized over the free base due to its compatibility with micellar solubilization techniques—often utilizing surfactants like polysorbate 80—which are necessary to overcome the molecule's inherently poor aqueous solubility for liquid formulations [2].
Substituting Amiodarone Hydrochloride with its free base or non-iodinated analogs compromises either formulation viability or pharmacokinetic performance. The amiodarone free base exhibits an intrinsic aqueous solubility of approximately 6 ng/mL, making it practically unprocessable for intravenous or concentrated oral suspensions without extensive chemical modification[1]. Furthermore, while structural analogs like dronedarone are engineered to reduce tissue toxicity, they exhibit a drastically shorter terminal half-life (1–2 days compared to amiodarone's 30–55 days) and lack the same steady-state durability [2]. Consequently, buyers developing long-acting formulations or requiring specific hERG-binding reference standards cannot substitute the hydrochloride salt with these alternatives without fundamentally altering the product's solubility and efficacy profile.
Amiodarone free base possesses an extremely low intrinsic aqueous solubility of approximately 6 ng/mL, rendering it unsuitable for direct parenteral formulation [1]. In contrast, Amiodarone Hydrochloride, when combined with surfactants such as polysorbate 80 or specific buffering agents (e.g., lactate or methanesulfonate), achieves micellar solubilization. This salt-surfactant synergy allows for the preparation of viable intravenous concentrates at 50 mg/mL [2].
| Evidence Dimension | Intrinsic aqueous solubility and formulation concentration limit |
| Target Compound Data | Amiodarone Hydrochloride (formulated up to 50,000,000 ng/mL[50 mg/mL] with surfactants) |
| Comparator Or Baseline | Amiodarone free base (~6 ng/mL intrinsic solubility) |
| Quantified Difference | >10^6-fold increase in functional solubility via hydrochloride salt formation and micellar complexation |
| Conditions | Aqueous media, pH 2.5-4.5, presence of polysorbate 80 or lactate/methanesulfonate buffers |
Procurement of the hydrochloride salt is strictly required to achieve the necessary solubility thresholds for parenteral and liquid oral formulations.
Non-iodinated analogs like dronedarone were developed to minimize tissue accumulation, but they exhibit a drastically reduced half-life of 1 to 2 days [1]. Amiodarone Hydrochloride, due to its high lipophilicity and extensive tissue distribution, maintains a prolonged terminal half-life of 30 to 55 days [2]. This ensures sustained antiarrhythmic coverage and consistent plasma concentrations even with fluctuating dosing intervals.
| Evidence Dimension | Terminal elimination half-life |
| Target Compound Data | Amiodarone Hydrochloride (30–55 days) |
| Comparator Or Baseline | Dronedarone (1–2 days) |
| Quantified Difference | 15- to 55-fold longer terminal half-life for Amiodarone |
| Conditions | In vivo systemic circulation and tissue distribution |
For applications requiring durable, long-term rhythm control without rapid peak-trough fluctuations, Amiodarone HCl remains the pharmacokinetic benchmark over newer analogs.
Amiodarone Hydrochloride acts as a potent, broad-spectrum Class III antiarrhythmic reference material. Quantitative patch-clamp assays demonstrate that it inhibits wild-type hERG (IKr) outward tail currents with an IC50 of approximately 45 nM [1]. When tested against the S6 aromatic mutant Y652A hERG, the IC50 increases approximately 20-fold, confirming specific pore cavity binding that is not observed with generic channel blockers [1].
| Evidence Dimension | hERG (IKr) outward tail current inhibition (IC50) |
| Target Compound Data | Amiodarone Hydrochloride against WT hERG (IC50 ~45 nM) |
| Comparator Or Baseline | Amiodarone Hydrochloride against Y652A mutant hERG (IC50 increased ~20-fold) |
| Quantified Difference | ~20-fold loss of inhibitory potency in the mutant model, isolating the precise binding mechanism |
| Conditions | Whole-cell patch-clamp recordings at 37°C in HEK293 cells |
This precise, high-affinity target binding profile makes Amiodarone HCl a critical reference standard for evaluating proarrhythmic risk and potassium channel blockade in drug discovery.
Due to the extreme insolubility of the free base, Amiodarone Hydrochloride is the mandatory precursor for developing parenteral solutions and oral suspensions. It is specifically utilized in micellar formulations combining polysorbate 80 and targeted buffer systems (e.g., lactate) to achieve viable 50 mg/mL concentrates [1].
With a terminal half-life of 30 to 55 days and a volume of distribution of ~66 L/kg, Amiodarone Hydrochloride serves as a primary reference standard in pharmacokinetic modeling for evaluating tissue accumulation, steady-state durability, and lipophilic drug distribution compared to shorter-acting analogs like dronedarone [2].
Amiodarone Hydrochloride is employed as a standardized Class III multi-channel blocker in whole-cell patch-clamp assays. Its established IC50 of 45 nM for wild-type hERG outward tail currents provides a reliable quantitative baseline for screening the proarrhythmic risk and potassium channel affinity of novel drug candidates [3].
Irritant